molecular formula C26H26N4O2S B11162155 4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide

4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B11162155
M. Wt: 458.6 g/mol
InChI Key: PGCIJPCXKKWRJZ-UHFFFAOYSA-N
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Description

This compound (Compound ID: Y040-8890) is a hybrid molecule featuring dual indole moieties linked via a thiazole-containing butanamide scaffold. Its molecular formula is C₂₆H₂₆N₄O₂S, with a molecular weight of 458.58 g/mol and a logP of 5.196, indicating high lipophilicity . Key structural attributes include:

  • Two substituted indole rings: A 1H-indol-3-yl group and a 5-methoxy-1,2-dimethyl-1H-indol-3-yl group.
  • Central thiazole ring: Positioned at the 4-position of the butanamide chain.
  • Physicochemical properties: Hydrogen bond donors (2), acceptors (4), and polar surface area (52.588 Ų), suggesting moderate solubility .

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C26H26N4O2S/c1-16-25(20-13-18(32-3)11-12-23(20)30(16)2)22-15-33-26(28-22)29-24(31)10-6-7-17-14-27-21-9-5-4-8-19(17)21/h4-5,8-9,11-15,27H,6-7,10H2,1-3H3,(H,28,29,31)

InChI Key

PGCIJPCXKKWRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(2-Amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide

  • Molecular formula : C₂₁H₂₂N₄OS (molar mass: 378.49 g/mol).
  • Key differences : Replaces the substituted indole-thiazole core with a dihydrothiazole ring and lacks methoxy/methyl substituents.
  • Implications : Reduced steric bulk and lower molecular weight (378.49 vs. 458.58 g/mol) may enhance solubility but reduce target affinity .

N-(4-Phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide

  • Molecular formula : C₂₂H₁₈N₆OS₂ (molar mass: 446.55 g/mol).
  • Key differences: Incorporates a triazinoindole system and a phenyl-thiazole group.
  • Implications : Higher nitrogen content (6 N atoms vs. 4 N atoms in Y040-8890) may enhance kinase inhibition but reduce metabolic stability .

Heterocyclic Hybrids with Alternative Scaffolds

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

  • Molecular formula : C₁₈H₁₂N₄O₂S (molar mass: 348.39 g/mol).
  • Key differences : Replaces indole with isoxazole and thiadiazole rings.

6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester

  • Molecular formula : C₂₃H₁₈N₄O₂S (molar mass: 414.49 g/mol).
  • Key differences : Features a pyridine-thiadiazole core and ester functionality.
  • Implications : Ester group (logD ~2.8) enhances metabolic lability compared to Y040-8890’s amide linkage .

Indole-Oxadiazole Hybrids

2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol

  • Molecular formula : C₁₀H₈N₃OS (molar mass: 218.25 g/mol).
  • Key differences : Simplified oxadiazole-thiol scaffold without a thiazole or butanamide chain.
  • Implications : Smaller size and thiol group (-SH) may confer antioxidant activity but reduce target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Functional Groups Bioactivity Implications
4-(1H-Indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide C₂₆H₂₆N₄O₂S 458.58 5.196 Dual indole, thiazole, methoxy, methyl High lipophilicity, kinase inhibition
N-[4-(2-Amino-4,5-dihydro-1,3-thiazol-4-yl)phenyl]-4-(1H-indol-3-yl)butanamide C₂₁H₂₂N₄OS 378.49 ~4.2* Dihydrothiazole, indole Moderate solubility, antimicrobial
N-(4-Phenyl-1,3-thiazol-2-yl)-2-(5H-triazino[5,6-b]indol-3-ylsulfanyl)butanamide C₂₂H₁₈N₆OS₂ 446.55 ~4.8* Triazinoindole, phenyl-thiazole Kinase inhibition, metabolic instability
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide C₁₈H₁₂N₄O₂S 348.39 ~3.5* Isoxazole, thiadiazole Solubility, moderate affinity
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol C₁₀H₈N₃OS 218.25 ~2.1* Oxadiazole, thiol Antioxidant, low specificity

*Predicted values based on structural analogs.

Research Findings and Implications

  • Y040-8890’s dual indole-thiazole architecture provides unique steric and electronic properties, favoring interactions with hydrophobic binding pockets (e.g., kinase ATP sites) .
  • Methoxy and methyl substituents on the indole ring enhance metabolic stability compared to unsubstituted analogs like those in .
  • Thiazole vs. oxadiazole cores : Thiazole-containing compounds (Y040-8890, ) exhibit higher logP and target affinity, whereas oxadiazole derivatives (–4) prioritize solubility and synthetic accessibility .

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